
3-(4-Tert-butylphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Tert-butylphenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 4-tert-butylphenyl group attached to a prop-2-yn-1-ol moiety. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol. The tert-butyl group enhances lipophilicity (logP ≈ 3.5, estimated), while the propargyl alcohol (-C≡C-CH₂OH) contributes to hydrogen bonding and reactivity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The key step involves the reaction of 4-tert-butylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(4-Tert-butylphenyl)prop-2-yn-1-one, while reduction can produce 3-(4-Tert-butylphenyl)prop-2-ene-1-ol.
Scientific Research Applications
3-(4-Tert-butylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares 3-(4-tert-butylphenyl)prop-2-yn-1-ol with key analogues:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methoxy or halogenated analogues, enhancing membrane permeability and environmental persistence.
- Reactivity : Propargyl alcohols undergo alkyne-specific reactions (e.g., click chemistry), but bulky substituents like tert-butyl may sterically hinder reactivity compared to smaller groups (e.g., methoxy) .
Environmental Impact
- Persistence : Tert-butylphenyl derivatives are resistant to degradation due to their hydrophobic nature. Related compounds, such as UV filters (e.g., BMDBM), have been detected in marine life, highlighting environmental concerns .
Biological Activity
3-(4-Tert-butylphenyl)prop-2-yn-1-ol, also known as 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, is a compound characterized by its propargyl alcohol structure. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections outline its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16O
- Molecular Weight : 188.27 g/mol
- Functional Groups : Propargyl alcohol structure with a tert-butyl group enhancing lipophilicity.
The presence of the hydroxyl group and the terminal alkyne contributes to the compound's reactivity and biological interactions, making it a subject of various studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for bacterial survival.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.
2. Cytochrome P450 Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as cytochrome P450 enzymes play a significant role in drug metabolism. The ability to modulate these enzymes suggests applications in pharmacology for altering drug interactions and enhancing therapeutic efficacy.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on cytochrome P450 enzymes, preventing substrate metabolism.
- Cell Membrane Interaction : Its lipophilicity allows it to cross biological membranes effectively, influencing cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against multiple bacterial strains. The results demonstrated potent activity against S. aureus and E. coli, with complete bacterial death observed within eight hours at specific concentrations .
Case Study 2: Drug Interaction Studies
Another significant area of research focused on the compound's role in modulating drug metabolism via cytochrome P450 inhibition. This study highlighted its potential use in co-administered drug regimens to enhance efficacy or reduce toxicity by altering metabolic pathways .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNNPQOHUHMFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.